![molecular formula C17H13N3O5 B2574454 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate CAS No. 1203115-40-5](/img/structure/B2574454.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an isoxazole ring, a pyrazine ring, and a benzo[b][1,4]dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure can be deduced from its name and includes a benzo[b][1,4]dioxin ring attached to an isoxazole ring which is further connected to a pyrazine ring via a methylene bridge .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic systems and the presence of the ester functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings would likely make the compound relatively stable and flat .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the utility of related heterocyclic compounds in the synthesis of novel dibenzoxepino[4,5]-fused heterocycles, highlighting the importance of such compounds in expanding the chemical space for potential therapeutic agents. For instance, studies on heteroaromatic annulation have facilitated access to a variety of heterocycles through cyclocondensation, demonstrating the versatility of these compounds in synthesizing biologically relevant structures (Kumar, Ila, & Junjappa, 2007).
Antimicrobial and Anticancer Activity
Related research has focused on the synthesis and biological evaluation of novel benzofuran derivatives, showing significant antimicrobial activity. This suggests the potential of structurally similar compounds in drug development for treating infections (Abdel‐Aziz, Mekawey, & Dawood, 2009). Additionally, studies on fluorocoumarins and related heterocyclic compounds have been conducted to assess their anticancer activities, indicating the therapeutic potential of these molecules in oncology (Saloutin, Skryabina, Bazyl', & Kisil, 1999).
Molecular Docking and Computational Studies
Computational studies and molecular docking have been utilized to investigate the anti-cancer activity of novel isoxazole derivatives, providing insights into their potential mechanism of action and interaction with biological targets. This approach highlights the importance of computational chemistry in the early stages of drug development (Abad et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-17(13-9-18-3-4-19-13)24-10-12-8-15(25-20-12)11-1-2-14-16(7-11)23-6-5-22-14/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZBAOWJMGNORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-1-[(2,5-dimethylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2574376.png)
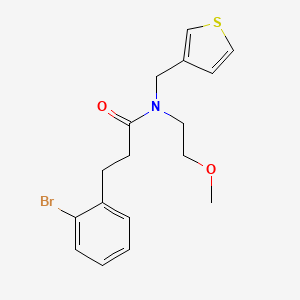
![Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate](/img/structure/B2574378.png)
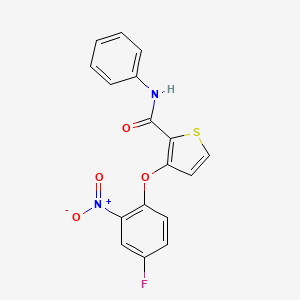
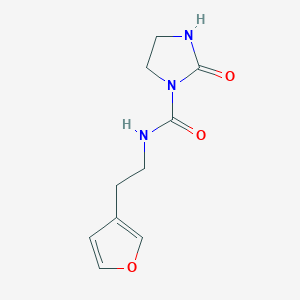

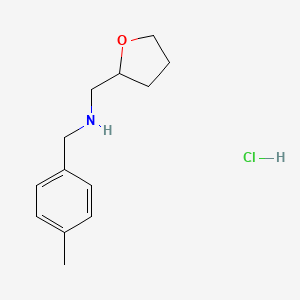
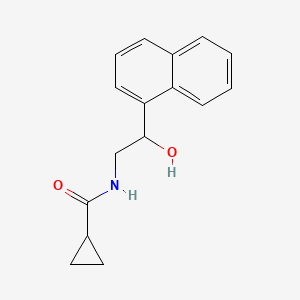
![N-[2-(4-benzylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2574387.png)

![5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2574390.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)
